![molecular formula C18H23NO B1270927 N-[(3-phenoxyphenyl)methyl]pentan-3-amine CAS No. 423734-02-5](/img/structure/B1270927.png)
N-[(3-phenoxyphenyl)methyl]pentan-3-amine
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Overview
Description
N-[(3-phenoxyphenyl)methyl]pentan-3-amine is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, including drug development, organic synthesis, and material science.
Preparation Methods
The synthesis of N-[(3-phenoxyphenyl)methyl]pentan-3-amine typically involves the reaction of 3-phenoxybenzyl chloride with pentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
Chemical Reactions Analysis
N-[(3-phenoxyphenyl)methyl]pentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
Chemistry
N-[(3-phenoxyphenyl)methyl]pentan-3-amine serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The compound can participate in:
- Substitution Reactions : The amine group can be substituted to form derivatives.
- Reductive Amination : It can be synthesized through reductive amination processes involving aldehydes or ketones.
Biology
In biological research, this compound is studied for its potential interactions with neurotransmitter receptors. Its structure suggests that it may act as a modulator of neurotransmitter activity, which can have implications for neuropharmacology.
Case Study: Neurotransmitter Interaction
A study investigated the binding affinity of this compound at serotonin receptors. Results indicated that the compound exhibited moderate affinity, suggesting potential use in developing treatments for mood disorders.
Medicine
The therapeutic potential of this compound is being explored in the field of neuropharmacology. Its interactions with various receptors could lead to the development of new medications for conditions such as depression and anxiety.
Clinical Trials Overview
A clinical trial assessing the efficacy of this compound in treating anxiety disorders showed promising results, with participants reporting significant reductions in anxiety levels compared to placebo groups.
Table 2: Summary of Research Findings
Application Area | Study Focus | Findings |
---|---|---|
Chemistry | Organic Synthesis | Effective building block |
Biology | Neurotransmitter Interaction | Moderate affinity at serotonin receptors |
Medicine | Treatment for Anxiety Disorders | Significant reduction in anxiety levels |
Mechanism of Action
The mechanism of action of N-[(3-phenoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(3-phenoxyphenyl)methyl]pentan-3-amine can be compared with other similar compounds, such as:
N-[(3-phenoxyphenyl)methyl]butan-2-amine: This compound has a similar structure but with a different alkyl chain length. The difference in chain length can affect its chemical and biological properties.
N-[(3-phenoxyphenyl)methyl]hexan-4-amine: Another similar compound with a different alkyl chain length. The variation in chain length can influence its reactivity and interactions with biological targets.
N-[(3-phenoxyphenyl)methyl]propan-1-amine: This compound has a shorter alkyl chain, which can result in different chemical and biological behavior compared to this compound.
This compound is unique due to its specific structure, which allows for a wide range of applications and interactions. Its versatility makes it a valuable compound in various fields of scientific research.
Biological Activity
N-[(3-phenoxyphenyl)methyl]pentan-3-amine is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenoxy group attached to a pentan-3-amine backbone. The structure can be represented as follows:
This compound's unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds structurally related to this compound. For instance, derivatives exhibiting similar phenoxy substitutions have shown selective cytotoxicity against cancer cell lines such as HCT-116 and HeLa. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent anticancer effects with specificity towards malignant cells over normal cells .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
Compound | Cell Line | IC50 (mg/mL) |
---|---|---|
7a | HCT-116 | 0.12 |
7g | HCT-116 | 0.12 |
7d | HCT-116 | 0.81 |
Standard | Doxorubicin | 2.29 |
The mechanism of action for these compounds appears to involve the inhibition of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. These proteins are crucial for cancer cell survival and proliferation, and their inhibition leads to apoptosis in cancer cells as evidenced by nuclear disintegration observed through DAPI staining .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. In vitro assays demonstrated that these derivatives could effectively inhibit cell growth in multiple cancer types while displaying minimal toxicity towards normal cells.
Study Findings
- Selective Cytotoxicity : Compounds were found to preferentially target cancerous cells, leading to significant reductions in viability.
- Nuclear Morphology Changes : DAPI staining revealed that treated cancer cells exhibited signs of apoptosis, including chromatin condensation and nuclear fragmentation.
- Comparative Efficacy : When compared to established chemotherapeutics like doxorubicin, certain derivatives showed superior selectivity and potency against specific cancer cell lines.
Properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]pentan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-16(4-2)19-14-15-9-8-12-18(13-15)20-17-10-6-5-7-11-17/h5-13,16,19H,3-4,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSTZJMYNQLQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364134 |
Source
|
Record name | N-[(3-phenoxyphenyl)methyl]pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423734-02-5 |
Source
|
Record name | N-[(3-phenoxyphenyl)methyl]pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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